PEG-biotincap-ATB-BMPA is a synthetic compound that combines polyethylene glycol (PEG) with biotin and the small molecule antagonist ATB-BMPA. This compound is primarily investigated for its potential applications in drug delivery systems and as a tool for studying glucose transport mechanisms, particularly in the context of malaria research.
The compound is derived from the combination of PEG, a widely used polymer in bioconjugation and drug delivery, biotin, which is often employed for its strong binding affinity to streptavidin, and ATB-BMPA, a known antagonist of the Plasmodium falciparum hexose transporter. This synthesis allows for enhanced solubility and bioavailability of the active components.
PEG-biotincap-ATB-BMPA falls under the category of bioconjugates and small molecule inhibitors. It is classified based on its functional groups and biological activity, making it relevant in both pharmaceutical chemistry and molecular biology.
The synthesis of PEG-biotincap-ATB-BMPA typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula of PEG-biotincap-ATB-BMPA is . The structure features:
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the integrity of the synthesized compound.
The chemical reactions involved in synthesizing PEG-biotincap-ATB-BMPA include:
These reactions often require specific catalysts or coupling agents to ensure high efficiency and selectivity.
Conditions such as pH, temperature, and reaction time must be carefully controlled to prevent side reactions and ensure high yields. Characterization techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor reaction progress.
PEG-biotincap-ATB-BMPA functions primarily as an inhibitor of glucose transport in Plasmodium falciparum by blocking the hexose transporter. The mechanism involves:
Studies have shown that ATB-BMPA has an IC50 value (the concentration required to inhibit 50% of enzyme activity) of approximately when tested against purified Plasmodium falciparum hexose transporter in liposomes .
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under various conditions.
PEG-biotincap-ATB-BMPA has potential applications in:
This compound represents a significant advancement in the design of targeted therapies against diseases like malaria by leveraging its unique structural properties and mechanisms of action.
The development of photoreactive bioaffinity probes revolutionized membrane transporter research by enabling precise spatial and temporal interrogation of protein dynamics. Early glucose transporter studies relied on radioactive cytochalasin B derivatives, which posed significant safety limitations and lacked exofacial specificity. The introduction of membrane-impermeant bis-mannose photolabels represented a paradigm shift, allowing selective labeling of extracellular transporter domains. ATB-BMPA (2-[(4-(1-Azi-2,2,2-trifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-propyl-2-amine) emerged as a cornerstone probe through its mannose moieties that target GLUT exofacial substrate-binding sites. However, detection limitations persisted with tritiated versions due to radiation hazards and low sensitivity. Biotin conjugation addressed these constraints by leveraging streptavidin-biotin technology, creating the foundational compound for PEG-biotincap-ATB-BMPA development [1].
Prior to advanced bifunctional probes, critical questions in transporter biology remained unresolved: (1) How do conformational changes during the transport cycle alter substrate accessibility? (2) What is the quantitative distribution of specific transporters between intracellular compartments and plasma membranes under different physiological states? (3) How do pharmacological agents achieve isoform selectivity among structurally homologous transporters? Conventional methodologies could not address these questions due to three fundamental limitations: inability to distinguish surface-exposed versus intracellular transporter pools, insufficient sensitivity for low-abundance transporters, and lack of non-perturbing real-time trafficking assays. The development of PEG-biotincap-ATB-BMPA specifically targeted these methodological gaps through its multifunctional design [1] [3].
The molecular architecture of PEG-biotincap-ATB-BMPA integrates three complementary biochemical principles:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9